molecular formula C24H50O4Si2 B3424350 3,6-Di-O-(triisopropylsilyl)-D-glucal CAS No. 343338-29-4

3,6-Di-O-(triisopropylsilyl)-D-glucal

Cat. No.: B3424350
CAS No.: 343338-29-4
M. Wt: 458.8 g/mol
InChI Key: YDOYFAHLHUEGEN-SMIHKQSGSA-N
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Description

3,6-Di-O-(triisopropylsilyl)-D-glucal is a chemical compound with the molecular formula C24H50O4Si2. It is a derivative of D-glucal, where the hydroxyl groups at positions 3 and 6 are protected by triisopropylsilyl groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biomedicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-O-(triisopropylsilyl)-D-glucal typically involves the protection of the hydroxyl groups of D-glucal using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3,6-Di-O-(triisopropylsilyl)-D-glucal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the triisopropylsilyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3,6-Di-O-(triisopropylsilyl)-D-glucal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in carbohydrate chemistry.

    Biology: The compound can be used in the study of glycosylation processes and the synthesis of glycosylated compounds.

    Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3,6-Di-O-(triisopropylsilyl)-D-glucal involves its role as a protected form of D-glucal. The triisopropylsilyl groups protect the hydroxyl groups from unwanted reactions, allowing selective reactions to occur at other positions on the molecule. This selective protection is crucial in multi-step synthesis processes where specific functional groups need to be preserved.

Comparison with Similar Compounds

Similar Compounds

    3,4,6-Tri-O-acetyl-D-glucal: Another protected form of D-glucal, where the hydroxyl groups are protected by acetyl groups.

    2,3,4,6-Tetra-O-benzyl-D-glucal: A derivative of D-glucal with benzyl protection on all hydroxyl groups.

Uniqueness

3,6-Di-O-(triisopropylsilyl)-D-glucal is unique due to the specific protection of the hydroxyl groups at positions 3 and 6 with triisopropylsilyl groups. This selective protection allows for targeted reactions and makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

(2R,3R,4R)-4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O4Si2/c1-16(2)29(17(3)4,18(5)6)27-15-23-24(25)22(13-14-26-23)28-30(19(7)8,20(9)10)21(11)12/h13-14,16-25H,15H2,1-12H3/t22-,23-,24+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOYFAHLHUEGEN-SMIHKQSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O4Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301135403
Record name 1,5-Anhydro-2-deoxy-3,6-bis-O-[tris(1-methylethyl)silyl]-D-arabino-hex-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343338-29-4
Record name 1,5-Anhydro-2-deoxy-3,6-bis-O-[tris(1-methylethyl)silyl]-D-arabino-hex-1-enitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343338-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Anhydro-2-deoxy-3,6-bis-O-[tris(1-methylethyl)silyl]-D-arabino-hex-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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